molecular formula C22H22ClN3O2 B11586799 4-(4-chlorophenyl)-2-[3-oxo-3-(piperidin-1-yl)propyl]phthalazin-1(2H)-one

4-(4-chlorophenyl)-2-[3-oxo-3-(piperidin-1-yl)propyl]phthalazin-1(2H)-one

Cat. No.: B11586799
M. Wt: 395.9 g/mol
InChI Key: PSBOVZKAYADPMS-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-2-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a chlorophenyl group, a piperidine ring, and a dihydrophthalazinone core, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium hydride, aprotic polar solvents, and various chlorophenyl derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-2-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(4-CHLOROPHENYL)-2-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-2-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-CHLOROPHENYL)-2-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE include:

Uniqueness

The uniqueness of 4-(4-CHLOROPHENYL)-2-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-(3-oxo-3-piperidin-1-ylpropyl)phthalazin-1-one

InChI

InChI=1S/C22H22ClN3O2/c23-17-10-8-16(9-11-17)21-18-6-2-3-7-19(18)22(28)26(24-21)15-12-20(27)25-13-4-1-5-14-25/h2-3,6-11H,1,4-5,12-15H2

InChI Key

PSBOVZKAYADPMS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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